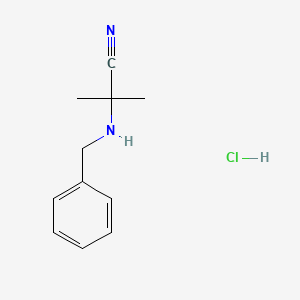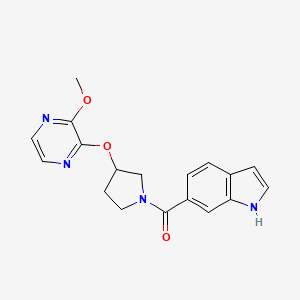
(1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Indole derivatives possess various biological activities, such as:
- Antiviral : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Anti-inflammatory : Anti-inflammatory activities of chalcones of indole were elaborated against carrageenan-induced edema in albino rats .
- Anticancer : Some indole derivatives have shown potential as anticancer agents .
- Anti-HIV : Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .
- Antioxidant : Indole derivatives have also shown antioxidant properties .
- Antimicrobial : Indole derivatives have been found to have antimicrobial properties .
- Antitubercular : Indole derivatives have shown potential as antitubercular agents .
- Antidiabetic : Some indole derivatives have been found to have antidiabetic properties .
- Antimalarial : Indole derivatives have been used in the development of antimalarial drugs .
- Anticholinesterase Activities : Indole derivatives have been studied for their anticholinesterase activities .
- Beta-secretase 1 Inhibitor : A compound similar to the one you mentioned, N3- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE, has been studied as a potential inhibitor of Beta-secretase 1, a protein that plays a role in Alzheimer’s disease .
- Antiproliferative Activity : Certain indole derivatives have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .
- Tubulin Polymerization Inhibitor : Certain indole derivatives have been found to inhibit tubulin polymerization, which is a crucial process in cell division. This makes them potential agents for the development of new cancer therapies .
- Neurodegenerative Diseases : Some indole derivatives have been studied for their potential use in treating neurodegenerative diseases. For example, N3- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE has been studied as a potential inhibitor of Beta-secretase 1, a protein that plays a role in Alzheimer’s disease .
- Antifungal : Indole derivatives have shown potential as antifungal agents. They can inhibit the growth of various types of fungi, making them useful in the treatment of fungal infections .
- Anti-Parasitic : Some indole derivatives have been found to have anti-parasitic properties. They can inhibit the growth and reproduction of various parasites .
- Anti-Asthmatic : Indole derivatives have been studied for their potential use in treating asthma. They can inhibit the release of certain chemicals in the body that cause the symptoms of asthma .
- Anti-Allergic : Some indole derivatives have been found to have anti-allergic properties. They can inhibit the release of histamine, a chemical that causes allergic reactions .
properties
IUPAC Name |
1H-indol-6-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-16-17(21-8-7-20-16)25-14-5-9-22(11-14)18(23)13-3-2-12-4-6-19-15(12)10-13/h2-4,6-8,10,14,19H,5,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBLRWLZMGPZKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine](/img/structure/B2392192.png)
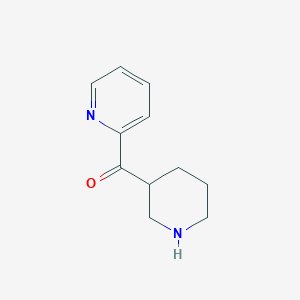
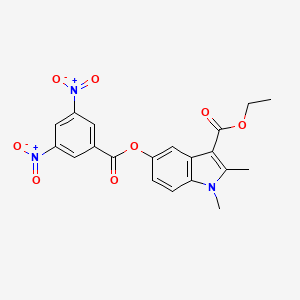
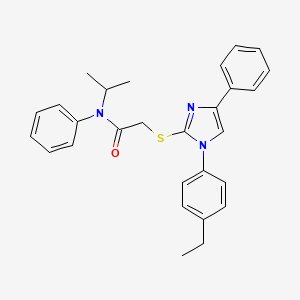
![methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B2392197.png)
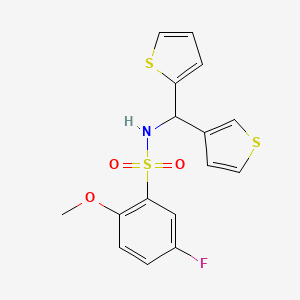
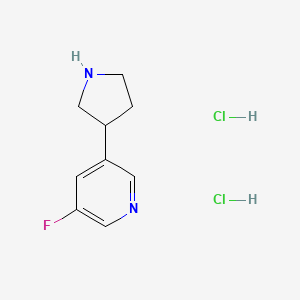
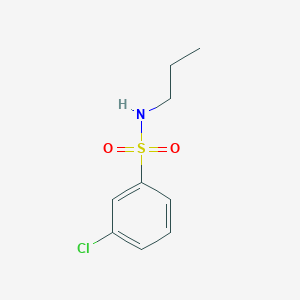
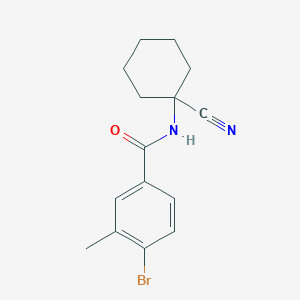
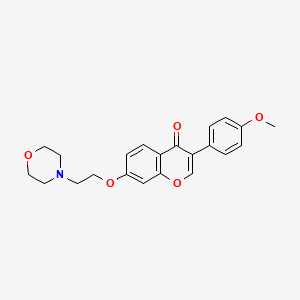
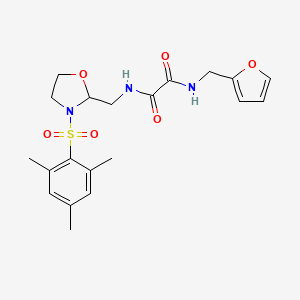
![3-[Cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B2392209.png)
![tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B2392212.png)
